![molecular formula C10H13N3 B11753061 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents like ethanol or propanol and catalysts such as sodium bromide under controlled temperature and electrochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar in structure but contains a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A brominated derivative with distinct reactivity.
Uniqueness
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is unique due to its specific nitrile functional group and the imidazo[1,2-a]pyridine core. This combination imparts unique reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-5,7H2 |
InChI Key |
ZZXLZQBMQJCQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11752981.png)
![2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11752985.png)
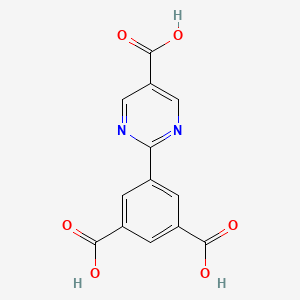
![Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B11752992.png)
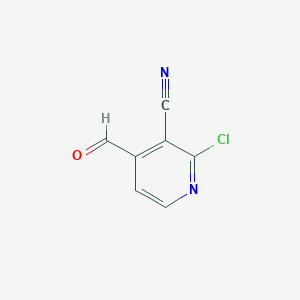
![(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11753007.png)
amine](/img/structure/B11753014.png)
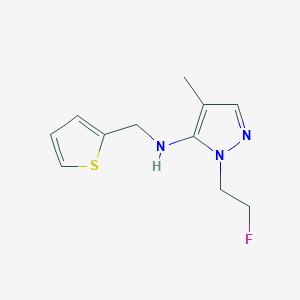
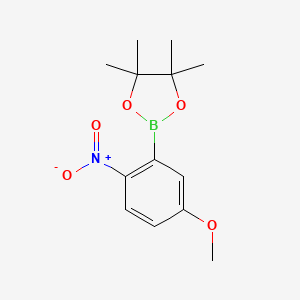
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
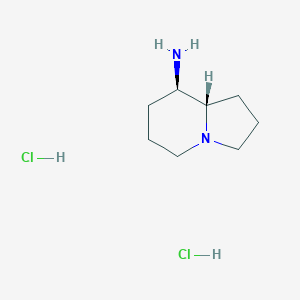
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)

